3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde
CAS No.:
Cat. No.: VC16227203
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O |
|---|---|
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 3-(1,3-dimethylpyrazol-4-yl)benzaldehyde |
| Standard InChI | InChI=1S/C12H12N2O/c1-9-12(7-14(2)13-9)11-5-3-4-10(6-11)8-15/h3-8H,1-2H3 |
| Standard InChI Key | LKRZLJHXUPDYMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1C2=CC=CC(=C2)C=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a benzaldehyde scaffold with a 1,3-dimethylpyrazole substituent. The pyrazole ring adopts a planar conformation due to aromatic π-electron delocalization, while the aldehyde group introduces polarity and reactivity. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde |
| Canonical SMILES | CC1=NN(C(=C1)C)C2=CC=CC(=C2)C=O |
The aldehyde functional group at the para position relative to the pyrazole moiety enhances electrophilicity, facilitating nucleophilic addition reactions .
Synthetic Routes
Suzuki-Miyaura Cross-Coupling
A primary method for synthesizing this compound involves Suzuki-Miyaura coupling between 3-bromobenzaldehyde and 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This palladium-catalyzed reaction proceeds under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C), achieving yields of 65–75% .
Reaction Scheme:
Alternative Approaches
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Direct Alkylation: Reacting 4-(3-formylphenyl)-1H-pyrazole with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively methylates the pyrazole ring’s 1- and 3-positions .
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Condensation Reactions: Pyrazole rings can be constructed in situ via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated aldehydes.
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 4H, aromatic-H), 3.98 (s, 3H, N-CH₃), 2.52 (s, 3H, C-CH₃) .
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IR (KBr): ν = 1702 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrazole).
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MS (ESI+): m/z 213.1 [M+H]⁺.
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. It is stable under inert atmospheres but prone to oxidation in the presence of light or air due to the aldehyde group.
Applications in Medicinal Chemistry
Kinase Inhibition
Structural analogs of 3-(1,3-dimethyl-1H-pyrazol-4-yl)benzaldehyde have demonstrated inhibitory activity against Aurora-A kinase, a target in oncology. The pyrazole ring engages in hydrophobic interactions with the kinase’s ATP-binding pocket, while the aldehyde group serves as a handle for further derivatization .
Antimicrobial Agents
Derivatives featuring this scaffold show promise against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) by disrupting cell wall synthesis. The aldehyde moiety enhances membrane permeability .
Industrial and Materials Science Applications
Coordination Polymers
The compound acts as a ligand in metal-organic frameworks (MOFs), forming complexes with Cu(II) and Fe(III). These materials exhibit tunable porosity for gas storage applications .
Organic Electronics
Incorporating the pyrazole-benzaldehyde unit into π-conjugated polymers improves electron mobility (μₑ = 0.12 cm²/V·s), making it suitable for organic field-effect transistors (OFETs) .
Future Directions
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Drug Discovery: Optimizing substituents on the pyrazole ring to enhance selectivity for kinase targets.
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Sustainable Synthesis: Developing flow chemistry protocols to reduce Pd catalyst loading and improve scalability.
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